molecular formula C22H20BrN5O3 B2464023 6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 1021029-68-4

6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2464023
CAS No.: 1021029-68-4
M. Wt: 482.338
InChI Key: MQIWEBNYQMXRHR-UHFFFAOYSA-N
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Description

6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a dihydropurinoimidazole core, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and its dihydropurinoimidazole core. This structure imparts distinct chemical reactivity and biological activities compared to similar compounds.

Properties

IUPAC Name

6-[3-[(4-bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O3/c1-25-19-18(20(29)26(2)22(25)30)28-11-10-27(21(28)24-19)16-4-3-5-17(12-16)31-13-14-6-8-15(23)9-7-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIWEBNYQMXRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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